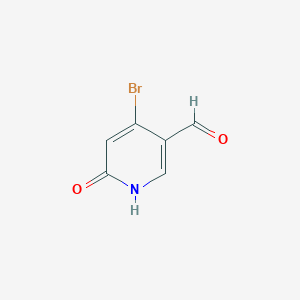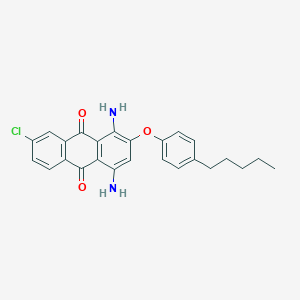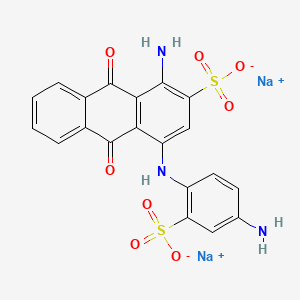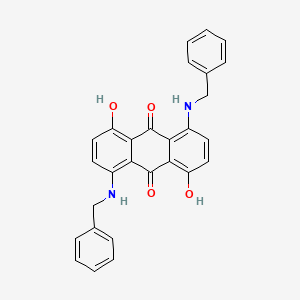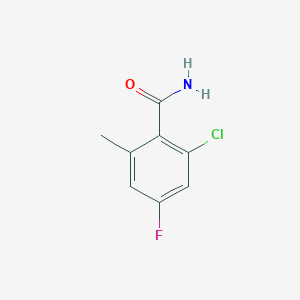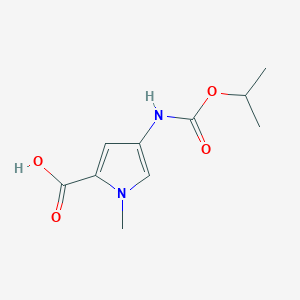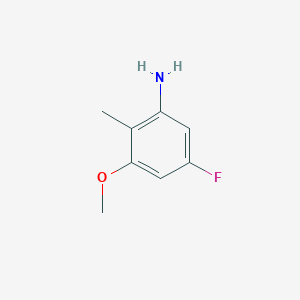
6-Nitroquinoline-2-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9ClN4O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carboximidamide hydrochloride typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 6-nitroquinoline with cyanamide in the presence of hydrochloric acid to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
6-Nitroquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-aminoquinoline derivatives.
Reduction: Formation of various reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
科学研究应用
6-Nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-Nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- Quinoline-2-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- 4-Methoxypicolinimidamide hydrochloride
Uniqueness
6-Nitroquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC 名称 |
6-nitroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8N4O2.ClH/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9;/h1-5H,(H3,11,12);1H |
InChI 键 |
CUIWFZRCQATBJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




